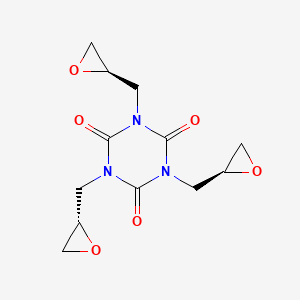

Triglycidyl isocyanurate, (R,S,S)-

Description

Overview of Glycidyl (B131873) Isocyanurate Architectures and Their Chemical Significance

Triglycidyl isocyanurate belongs to the family of triazine compounds and is synthesized from isocyanuric acid and epichlorohydrin. atamanchemicals.cominchem.org The core of its architecture is the 1,3,5-triazine-2,4,6(1H,3H,5H)-trione ring, to which three glycidyl (oxiran-2-ylmethyl) groups are attached. atamanchemicals.comnih.gov These epoxy groups are highly reactive, enabling TGIC to act as an effective cross-linking agent with polymers containing carboxyl or other functional groups, such as polyesters and acrylic resins. atamanchemicals.com This cross-linking reaction forms a durable three-dimensional network, significantly enhancing the mechanical strength, thermal stability, and weather resistance of the resulting materials. atamanchemicals.comontosight.ai Consequently, TGIC is widely used in industrial applications, including the manufacturing of powder coatings, electrical insulations, adhesives, and laminated sheets. atamanchemicals.comchemicalbook.comchemotechnique.se

The Significance of Isomeric Purity in Chemical and Materials Science

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a critical concept in chemistry and materials science. numberanalytics.comnumberanalytics.com The specific arrangement of atoms, or stereochemistry, can profoundly impact a material's physical and chemical properties. researchgate.net In polymer science, isomeric purity is particularly crucial as it influences characteristics such as crystallinity, melting point, solubility, and mechanical strength. numberanalytics.comlibretexts.org

Polymers with a regular, controlled stereochemistry (isotactic or syndiotactic) tend to be more crystalline and possess higher mechanical strength compared to their amorphous (atactic) counterparts, which have a random arrangement. researchgate.netlibretexts.org The control over stereochemistry allows for the fine-tuning of material properties to meet the demands of specific applications. researchgate.net Therefore, understanding and controlling the isomeric composition of monomers and cross-linking agents like TGIC is essential for developing high-performance materials. numberanalytics.comacs.org

Stereochemical Considerations in Triglycidyl Isocyanurate (TGIC): Focus on (R,S,S)-TGIC Isomerism

Triglycidyl isocyanurate possesses three chiral centers, leading to the possibility of several stereoisomers. chemicalbook.com The commercial-grade product is typically a mixture of the α-isomer (with all three glycidyl groups on the same side of the triazine ring) and the β-isomer (with one glycidyl group on the opposite side of the other two). inchem.org Specifically, the (R,S,S) configuration denotes a particular spatial arrangement of the atoms at these chiral centers.

The stereochemistry of TGIC isomers, including the (R,S,S) form, can affect their reactivity and how they interact with other molecules during the cross-linking process. ontosight.ai While detailed studies focusing solely on the (R,S,S) isomer are limited, it is understood that different stereoisomers can lead to variations in the resulting polymer network's architecture and, consequently, its macroscopic properties. The specific arrangement of the glycidyl groups in the (R,S,S) isomer will dictate its approach to the polymer chains and the geometry of the resulting cross-links.

Table 1: Physicochemical Properties of Triglycidyl Isocyanurate Isomers

| Property | α-TGIC | β-TGIC |

| Purity (%) | ~90 (in technical grade) | ~10 (in technical grade) |

| Melting Point (°C) | 100-105 | 150-155 |

| Solubility | Higher in many organic solvents | Lower in many organic solvents |

Source: Data compiled from various sources. inchem.org

Research Gaps and Future Directions in (R,S,S)-TGIC Specific Studies

Despite the widespread industrial use of TGIC, there is a notable lack of research specifically dedicated to the individual stereoisomers, including the (R,S,S) form. Most available data pertains to the commercially available mixture of α- and β-isomers. atamanchemicals.cominchem.org

Key research gaps include:

Synthesis of Stereochemically Pure (R,S,S)-TGIC: Developing efficient and scalable methods for the synthesis of the pure (R,S,S) isomer is crucial for detailed investigation.

Characterization of (R,S,S)-TGIC: A thorough characterization of the physical and chemical properties of the pure (R,S,S) isomer is needed.

Performance in Polymer Systems: Comparative studies on the performance of pure (R,S,S)-TGIC versus other isomers and the commercial mixture as a cross-linking agent are required. This would elucidate the specific impact of its stereochemistry on the final material properties.

Computational Modeling: Theoretical studies could provide insights into the reaction mechanisms and the resulting network structures formed by the (R,S,S) isomer.

Future research should aim to fill these gaps to gain a more fundamental understanding of how stereochemistry at the molecular level translates to the macroscopic properties of materials. Such knowledge would enable the rational design of advanced materials with tailored properties for specific high-performance applications.

Structure

3D Structure

Properties

CAS No. |

240408-80-4 |

|---|---|

Molecular Formula |

C12H15N3O6 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

3,5-bis[[(2S)-oxiran-2-yl]methyl]-1-[[(2R)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m0/s1 |

InChI Key |

OUPZKGBUJRBPGC-XHNCKOQMSA-N |

Isomeric SMILES |

C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@H]4CO4 |

Canonical SMILES |

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 |

Origin of Product |

United States |

Synthetic Methodologies and Stereoselective Pathways for R,s,s Triglycidyl Isocyanurate

Established Synthetic Routes for Technical Grade Triglycidyl Isocyanurate

The industrial production of triglycidyl isocyanurate typically results in a mixture of its α and β stereoisomers and does not specifically isolate the (R,S,S) isomer. The two primary methods employed for this are the reaction of isocyanuric acid with epichlorohydrin and the epoxidation of triallyl isocyanurate.

Synthesis via Epichlorohydrin and Isocyanuric Acid

A widely used method for synthesizing technical grade triglycidyl isocyanurate involves a two-step process starting with isocyanuric acid and an excess of epichlorohydrin. The initial reaction is an addition reaction, which is then followed by dehydrochlorination.

The process begins with the reaction of isocyanuric acid with 3 to 7 molar equivalents of epichlorohydrin. This reaction is often conducted in an autoclave at temperatures ranging from 80 to 100°C for approximately one hour. A phase transfer catalyst, such as benzyl trimethylammonium chloride, is typically employed to facilitate the reaction. The resulting reaction mixture contains intermediate chlorohydrin adducts.

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Isocyanuric Acid, Epichlorohydrin | Benzyl trimethylammonium chloride | 80-100 | 1 | ~67 | ~98 |

Epoxidation of Triallyl Isocyanurate with Peroxides

An alternative route to triglycidyl isocyanurate involves the epoxidation of triallyl isocyanurate. This method is advantageous as it avoids the use of epichlorohydrin, a known carcinogen, and results in a product with no residual chlorine, which is beneficial for electronic applications.

In this process, triallyl isocyanurate is reacted with a peroxide, such as 30% hydrogen peroxide, in the presence of a catalyst system. The reaction is typically carried out in a solvent such as an alcohol (e.g., methanol, ethanol, or propanol) and in the presence of a nitrile (e.g., acetonitrile (B52724), benzonitrile) and an acid carbonate (e.g., potassium bicarbonate). The reaction temperature is maintained between 25 and 60°C for a duration of 6 to 10 hours. This method can achieve yields of over 80%.

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Triallyl Isocyanurate, Hydrogen Peroxide | Nitrile, Acid Carbonate | Alcohol | 25-60 | 6-10 | >80 |

Advanced Synthetic Approaches for Isomer-Specific Preparation

The synthesis of a specific stereoisomer like (R,S,S)-Triglycidyl isocyanurate requires stereoselective or stereospecific reactions that can control the formation of the chiral centers at the glycidyl (B131873) groups.

Exploration of Stereoselective Synthesis for (R,S,S)-Triglycidyl Isocyanurate

While the direct synthesis of the (R,S,S) isomer is not extensively detailed in publicly available literature, the preparation of the homochiral (R,R,R) and (S,S,S) isomers has been reported, indicating the feasibility of stereocontrolled synthesis. The synthesis of the (R,S,S) diastereomer would likely involve a diastereoselective approach, potentially starting from a chiral precursor or utilizing a chiral catalyst that can differentiate between the prochiral faces of the allyl groups in triallyl isocyanurate during epoxidation.

Chiral Catalyst Development for Enantiomeric and Diastereomeric Control

Achieving high enantiomeric and diastereomeric control in the synthesis of specific triglycidyl isocyanurate isomers hinges on the development of effective chiral catalysts. For the epoxidation of the double bonds in triallyl isocyanurate, various chiral catalytic systems are being explored in the broader field of asymmetric epoxidation. These include transition metal complexes with chiral ligands and organocatalysts.

Examples of catalyst classes that have shown promise in other asymmetric epoxidation reactions and could be adapted for this purpose include:

Chiral Salen-Metal Complexes: These have been successfully used for the enantioselective epoxidation of various olefins.

Chiral Ketones: Dioxiranes generated in situ from chiral ketones can act as effective stereoselective epoxidizing agents.

Enzymatic Catalysis: Lipases and other enzymes can offer high stereoselectivity under mild reaction conditions.

The challenge lies in designing a catalyst that can effectively control the stereochemistry at all three glycidyl groups to selectively yield the (R,S,S) isomer.

Optimization of Reaction Conditions and Yield for Stereospecificity

To achieve high stereospecificity and yield for the (R,S,S) isomer, meticulous optimization of reaction conditions is crucial. Key parameters that would need to be controlled include:

Catalyst Loading: The amount of chiral catalyst used can significantly impact both the reaction rate and the stereoselectivity.

Reaction Temperature: Lower temperatures often favor higher stereoselectivity by reducing the energy available for non-selective reaction pathways.

Solvent: The choice of solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome.

Oxidant: The nature of the oxidizing agent used in epoxidation can play a role in the selectivity of the reaction.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion while minimizing side reactions or loss of stereochemical integrity.

Further research and development in the area of asymmetric catalysis are required to establish a robust and efficient synthetic route for (R,S,S)-Triglycidyl isocyanurate with high yield and stereochemical purity.

Purification and Isolation Techniques for (R,S,S)-TGIC Isomers

The separation of stereoisomers of Triglycidyl isocyanurate is a significant challenge due to their identical chemical formula and connectivity, differing only in the spatial orientation of their atoms. Standard purification techniques such as distillation or conventional chromatography are often ineffective in separating enantiomers and diastereomers. Therefore, more sophisticated methods that rely on chiral recognition are necessary.

One of the primary methods for the purification of bulk TGIC is crystallization. While general crystallization of TGIC from a solvent like water is used to remove impurities from the crude product, achieving stereoselectivity to isolate a specific isomer such as (R,S,S)-TGIC is more complex. This process, known as chiral resolution by crystallization, can be achieved through several approaches:

Preferential Crystallization: This technique involves seeding a supersaturated solution of a racemic or diastereomeric mixture with a crystal of the desired pure enantiomer or diastereomer. The seed crystal induces the crystallization of only that specific isomer, which can then be separated by filtration. The success of this method is highly dependent on the phase diagram of the stereoisomeric mixture and the crystallization kinetics.

Diastereomeric Salt Formation: For compounds with acidic or basic functional groups, reaction with a chiral resolving agent can form diastereomeric salts. These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. In the case of TGIC, which lacks easily derivatizable acidic or basic sites for salt formation, this method is not directly applicable without prior chemical modification.

Preparative chiral chromatography is a powerful and widely used technique for the isolation of pure stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and, consequently, their separation. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are employed for this purpose.

The selection of the appropriate chiral stationary phase is critical for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for a broad range of chiral compounds and are effective in separating molecules with multiple chiral centers like TGIC.

Table 1: Illustrative Parameters for Preparative Chiral HPLC Separation of TGIC Isomers

| Parameter | Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) |

| Detection | UV detector |

| Flow Rate | Optimized for preparative scale |

| Temperature | Ambient |

The separated isomers can be collected in fractions as they elute from the column. The fractions containing the pure (R,S,S)-TGIC are then combined, and the solvent is removed to yield the isolated product.

Detailed experimental procedures for the separation of specific TGIC stereoisomers are often proprietary and found in patent literature. For instance, methods for preparing the (R,R,R) and (S,S,S) isomers of triglycidyl isocyanurate have been patented, indicating the industrial relevance and feasibility of such separations. These patents typically describe the synthesis from chiral starting materials or the resolution of a racemic mixture using techniques like preparative chiral chromatography.

While the broader scientific literature provides extensive information on the principles of chiral separation, specific application notes detailing the purification of (R,S,S)-TGIC are scarce. However, the principles established for the separation of other chiral epoxy compounds and multifunctional molecules are directly applicable. The successful isolation of the individual stereoisomers of TGIC, as evidenced by their commercial availability, underscores the existence of robust and scalable purification methodologies.

Fundamental Chemical Reactivity and Reaction Mechanisms of Triglycidyl Isocyanurate

Epoxy Ring Reactivity in Isocyanurate Systems

The three epoxy groups of TGIC are the primary sites of its chemical reactivity, readily undergoing ring-opening reactions with a variety of nucleophiles. industrialchemicals.gov.aunih.govjsynthchem.com This high reactivity is a consequence of the significant ring strain in the three-membered epoxide ring.

Nucleophilic Ring-Opening Reactions with Functional Groups (Amines, Carboxylic Acids, Anhydrides, Thiols, Phenols, Alcohols)

In its molten state, and often facilitated by catalysts, TGIC reacts readily with a range of functional groups. industrialchemicals.gov.auinchem.org These reactions are fundamental to its role as a cross-linker in polymer systems. ontosight.ai

Amines: The reaction of epoxides with primary and secondary amines is a well-established method for the synthesis of β-amino alcohols. rsc.orgscielo.org.mx This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxy ring, leading to ring-opening. rsc.org The process can be highly regioselective. rsc.orgscielo.org.mx In the context of TGIC, this reaction is crucial for curing processes involving amine-functional resins. nih.gov

Carboxylic Acids and Anhydrides: Carboxylic acids and their anhydrides react with the epoxy groups of TGIC, a key reaction in the curing of polyester-based powder coatings. industrialchemicals.gov.aunih.govwho.int The reaction with a carboxylic acid results in the formation of a hydroxyl ester. The reaction with an anhydride (B1165640) can lead to the formation of ester and carboxylic acid functionalities, which can then participate in further reactions. The reaction between isocyanides and carboxylic acids can lead to the formation of N-formyl imides through a series of rearrangements. researchgate.net

Thiols: Thiols are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-hydroxy thioethers. nih.gov This reaction with TGIC is another pathway for creating cross-linked networks. nih.gov

Phenols and Alcohols: Phenols and alcohols can also open the epoxy ring of TGIC, particularly in the presence of a catalyst. nih.govjsynthchem.com This reaction is important in various curing chemistries and for modifying the properties of the final polymer network. inchem.org The ring-opening of epoxides by alcohols can be initiated by tertiary amines. rsc.org

The general mechanism for these nucleophilic ring-opening reactions involves the attack of the nucleophile on one of the electrophilic carbon atoms of the epoxide ring. This attack can be catalyzed by both acids and bases. jsynthchem.com In acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. jsynthchem.com In basic or neutral conditions, a strong nucleophile directly attacks the ring. jsynthchem.com

Interactive Data Table: Reactivity of TGIC with Various Functional Groups

| Functional Group | Product of Ring-Opening Reaction | Significance in Polymer Chemistry |

| Primary/Secondary Amines | β-Amino alcohol | Curing of epoxy resins, formation of polyurethanes google.com |

| Carboxylic Acids | Hydroxyl ester | Curing of polyester (B1180765) powder coatings who.int |

| Anhydrides | Ester and Carboxylic Acid | Curing agent, introduces new reactive sites |

| Thiols | β-Hydroxy thioether | Formation of sulfur-containing cross-links |

| Phenols/Alcohols | Ether alcohol | Modification of resin properties, curing reactions |

Intermolecular Interactions and Their Influence on Reactivity

Intermolecular interactions can influence the reactivity of TGIC. In the solid state, the arrangement of molecules in the crystal lattice can affect the accessibility of the epoxy groups to reactants. In solution or in a polymer melt, solvent-solute and solute-solute interactions, such as hydrogen bonding, can play a role in stabilizing the ground state or the transition state of the ring-opening reaction, thereby affecting the reaction rate. For instance, the presence of hydroxyl groups from partially reacted TGIC or other components in the formulation can facilitate further reaction through hydrogen bonding with the epoxy rings, acting as a form of autocatalysis.

Isocyanurate Ring Chemistry and Transformations

The isocyanurate ring in TGIC provides a stable core to the molecule, contributing to the thermal and chemical resistance of the cured materials. google.com

Thermal Stability and Decomposition Mechanisms of the Isocyanurate Ring

The s-triazine moiety of the isocyanurate ring is known for its thermal stability. researchgate.net However, at elevated temperatures, typically above 400°C, the isocyanurate ring can undergo decomposition. researchgate.net Studies on isocyanurates have shown that thermal decomposition can lead to the generation of free isocyanate groups. researchgate.net These isocyanates can then undergo further reactions to form carbodiimides or ureas. researchgate.net The thermal degradation of TGIC itself has been observed to occur in multiple stages, with the initial slight weight loss occurring before 300°C, followed by major pyrolysis. nih.gov The decomposition products can include carbon oxides and nitrogen oxides. nih.gov

Ring-Opening and Rearrangement Pathways

Under certain conditions, the isocyanurate ring itself can undergo chemical transformations. While generally stable, extreme conditions or specific catalytic systems could promote ring-opening or rearrangement reactions. For example, some studies have investigated the ring-opening of isocyanurate polymers to form free isocyanate moieties at high temperatures. researchgate.net In the context of TGIC, such reactions are generally not desired during its application as a cross-linker, as they would disrupt the stable trifunctional core.

Autopolymerization and Controlled Polymerization Initiation

The epoxy groups of TGIC can react with each other in a process called autopolymerization, especially at elevated temperatures or in the presence of catalysts. nih.gov

Hazardous autopolymerization can occur if TGIC is heated to over 120°C for an extended period. inchem.orgnih.gov This process involves the ring-opening of one epoxy group by another, leading to the formation of polyether linkages and a highly cross-linked, insoluble network. This reactivity is a key feature of its function but must be controlled during storage and processing.

The initiation of polymerization can be controlled through the use of specific catalysts and reaction conditions. mdpi.comethernet.edu.et For instance, the ring-opening polymerization of epoxides can be initiated by various compounds, and the choice of initiator can influence the structure and properties of the resulting polymer. e-bookshelf.dersc.org In the context of TGIC, controlled polymerization would involve initiating the reaction with a specific co-reactant, such as a dicarboxylic acid in polyester powder coatings, to build the desired network structure in a predictable manner. who.int The development of controlled radical polymerization techniques has also provided methods for synthesizing well-defined polymers with precise architectures. rsc.orgrsc.org

Mechanistic Investigations of Isomer-Specific Reactivity Profiles for (R,S,S)-TGIC

Commercial Triglycidyl isocyanurate is not a single entity but a mixture of two diastereomeric racemates: α-TGIC and β-TGIC. The α-TGIC is a racemic mixture of the (R,R,S) and (S,S,R) enantiomers, while the β-TGIC is a racemic mixture of the (R,R,R) and (S,S,S) enantiomers. The subject of this investigation, (R,S,S)-Triglycidyl isocyanurate, is one of the enantiomers that, along with its (R,R,S) counterpart, constitutes the α-TGIC racemate.

The primary reaction of TGIC in its application as a curing agent involves the ring-opening of its epoxide groups by nucleophiles, typically the carboxyl groups of polyester resins. industrialchemicals.gov.au This reaction is catalyzed by the presence of a tertiary amine, which can activate the epoxy ring, or by the acidic protons of the carboxylic acid. The general mechanism involves the nucleophilic attack of the carboxylate anion on one of the carbon atoms of the epoxy ring, leading to the formation of a hydroxyl ester linkage.

While detailed mechanistic studies specifically isolating and characterizing the reactivity of the pure (R,S,S)-TGIC enantiomer are not extensively available in public literature, the observed lower reactivity of the α-TGIC racemate provides insights into the behavior of its constituent enantiomers, including the (R,S,S) form. The difference in reactivity between the α and β isomers can be conceptually understood by considering the steric hindrance around the reactive epoxy groups.

In the β-isomer (RRR/SSS), the three glycidyl (B131873) groups are oriented on the same side of the isocyanurate ring, which may lead to a more open and accessible conformation for the attacking nucleophile. Conversely, in the α-isomer (RRS/SSR), the glycidyl groups have a mixed orientation, with two on one side of the ring and one on the other. This arrangement in the (R,S,S) isomer could result in greater steric crowding around the epoxy groups, making them less accessible to the carboxyl groups of the polyester resin and thus leading to a slower reaction rate compared to the β-isomer.

Further computational modeling and kinetic studies focusing on the pure (R,S,S) enantiomer are necessary to fully elucidate the intricate details of its reaction mechanism. Such studies would involve calculating the activation energies for the ring-opening reaction, mapping the potential energy surface, and analyzing the transition state structures. This would provide a more quantitative understanding of the stereoelectronic effects at play and definitively explain the observed reactivity profile of (R,S,S)-Triglycidyl isocyanurate.

| Isomer | Stereochemical Configuration | Relative Reactivity |

| α-TGIC | Racemic mixture of (R,R,S) and (S,S,R) | Lower |

| β-TGIC | Racemic mixture of (R,R,R) and (S,S,S) | Higher |

Polymerization and Crosslinking Chemistry Involving Triglycidyl Isocyanurate

Curing Reactions with Carboxyl-Functional Polymers

The reaction between the epoxy groups of TGIC and the carboxyl groups of polyester (B1180765) resins is a fundamental curing mechanism in many powder coating formulations. architecturalpowdercoatingresins.com This reaction results in the formation of a durable and resistant polymer network.

Reaction Kinetics and Mechanisms in Epoxy-Acid Systems

The curing of triglycidyl isocyanurate with carboxyl-functional polymers, such as carboxyl-terminated polyesters, proceeds through an epoxy-acid reaction. architecturalpowdercoatingresins.com This reaction involves the opening of the epoxy ring by the carboxylic acid group, forming a stable ester linkage and a secondary hydroxyl group. ebrary.net The reaction mechanism is pH-dependent; under acidic conditions (pH 3.5), the reaction proceeds primarily through an epoxide ring-opening mechanism. researchgate.net

The kinetics of this curing process are significantly influenced by temperature. The crosslinking reaction for TGIC with a carboxyl-functional polyester typically occurs at temperatures ranging from 160 to 200 °C. architecturalpowdercoatingresins.com However, the demand for energy efficiency and the need to coat heat-sensitive substrates have driven research into lowering these curing temperatures. kingindustries.com Low-temperature cure systems, which can cure at temperatures as low as 121-160°C, have been developed. danickspecialties.com These systems often rely on the inclusion of specific catalysts to accelerate the curing reaction at lower temperatures. danickspecialties.com

It is important to note that hazardous autopolymerization of TGIC can occur if it is heated to over 120°C for more than 12 hours. nih.gov

Influence of Acid Type and Content on Crosslinking Density

The type and concentration of the acid in the carboxyl-functional polymer play a crucial role in determining the final properties of the cured material by influencing the crosslinking density. architecturalpowdercoatingresins.com The crosslinking density, in turn, directly impacts the mechanical and chemical resistance of the coating. mdpi.com

Increasing the content of the crosslinking agent generally leads to a higher crosslinking density within the polymer matrix. mdpi.com This increased density results in improved tensile strength. mdpi.com However, there is a trade-off, as a higher crosslinking density can also lead to decreased elongation or flexibility of the material. mdpi.com The porosity and swelling ability of the resulting polymer can also be reduced with a higher crosslinker concentration. mdpi.com

Network Formation through Multi-Functional Epoxy Systems

The trifunctional nature of TGIC allows for the creation of densely crosslinked networks when reacted with multi-functional curing agents, such as amine-functionalized compounds. These networks are critical for achieving high-performance characteristics in various applications.

Crosslinking Mechanisms with Amine-Functionalized Compounds

The reaction between the epoxy groups of TGIC and the amine groups of a curing agent is another primary mechanism for forming a crosslinked network. This reaction involves a nucleophilic attack of the amine on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a β-hydroxyamine. creative-proteomics.comresearchgate.net

Primary amines have two active hydrogens, allowing them to react with two epoxy groups, while secondary amines can react with one. Tertiary amines, which can be formed during the reaction, can also catalyze the homopolymerization of epoxy groups. ebrary.net The high temperatures often required for these reactions can promote the formation of tertiary and quaternary amines, further crosslinking the polymer chains. researchgate.net

The resulting crosslinked structure provides excellent adhesion and mechanical strength. d-nb.info For instance, novel stable-bonded amino silica (B1680970) stationary phases have been developed by crosslinking surface aminopropyl moieties with triglycidyl isocyanurate, resulting in superior hydrolytic stability. d-nb.info

Catalyst Systems and Their Role in Curing Acceleration

Catalysts are frequently employed to accelerate the curing reactions of TGIC, particularly in systems designed for lower temperature curing. architecturalpowdercoatingresins.com These catalysts can significantly reduce the required curing time and temperature, leading to energy savings and increased production throughput. kingindustries.comdanickspecialties.com

For epoxy-acid systems, onium catalysts like phosphonium (B103445) halide compounds are commonly used. danickspecialties.com These are typically added to the molten carboxyl-terminated polyester before it is discharged from the reactor. danickspecialties.com The concentration of the catalyst is critical, with typical levels around 0.3-0.5% by weight of the polyester to achieve low-temperature cures. danickspecialties.com Other catalysts, such as tertiary amines, are also used to accelerate the crosslinking of epoxy resins with carboxylic acid anhydrides. ebrary.net

In amine-cured systems, the amines themselves can act as catalysts. However, external catalysts are also used to control the reaction rate and final properties. The choice of catalyst can influence not only the curing speed but also the final network structure and, consequently, the physical and chemical properties of the cured material.

| Catalyst Type | Application | Effect |

| Onium Catalysts (e.g., Phosphonium Halides) | Epoxy-Acid Systems | Accelerate curing at lower temperatures (as low as 121°C). danickspecialties.com |

| Tertiary Amines | Epoxy-Acid Anhydride (B1165640) Systems | Accelerate crosslinking. ebrary.net |

| Metal-Free Catalysts | Epoxy-Carboxyl Systems | Promote crosslinking at lower temperatures without yellowing. kingindustries.com |

| Tetramethylammonium Chloride | TGIC Synthesis | Catalyzes the ring-opening and ring-closure reactions. caloongchem.com |

Isomer-Specific Influences on Polymerization Kinetics and Network Architecture

The stereochemistry of the triglycidyl isocyanurate molecule can influence the polymerization process and the final architecture of the crosslinked network. While detailed research specifically on the (R,S,S)-isomer's influence on polymerization kinetics and network architecture is not extensively available in the provided search results, general principles of stereochemistry in polymerization suggest that the spatial arrangement of the reactive epoxy groups can affect their accessibility and reactivity.

The rigidity of the primary polymer chain formed during the polymerization of triallyl isocyanurate (a related compound) has been shown to restrict the growth of the network structure. researchgate.net This restriction can be attributed to the steric hindrance caused by the bulky isocyanurate side groups. researchgate.net It is plausible that the specific stereoconfiguration of the (R,S,S)-isomer of TGIC could lead to a unique network architecture with distinct physical and mechanical properties compared to other stereoisomers or a mixture of isomers. The specific arrangement of the glycidyl (B131873) groups in the (R,S,S)-isomer may lead to a more ordered or, conversely, a more sterically hindered reaction environment, thereby affecting the rate of crosslinking and the final crosslink density. Further research is needed to fully elucidate the specific impact of the (R,S,S)-isomer on the polymerization kinetics and the resulting network structure.

Stereochemical Impact on Crosslinking Efficiency

The stereochemistry of the triglycidyl isocyanurate molecule can influence the efficiency of the crosslinking process. While commercial TGIC is a mix of stereoisomers, the specific spatial arrangement of the glycidyl groups in a single isomer like (R,S,S)-TGIC can lead to more ordered and potentially more efficient network formation. The defined orientation of the reactive epoxy groups could facilitate more controlled reaction kinetics and a more uniform network structure compared to the random distribution of stereoisomers in the technical grade mixture.

The purification of specific stereoisomers, such as the (R,S,S) form, can be achieved through techniques like stripping crystallization, which separates enantiomers based on their different three-phase transformation behaviors. doaj.org The availability of such pure stereoisomers allows for detailed studies into how the precise three-dimensional structure of the crosslinker affects the final properties of the polymer network. Research into the crosslinking of polyethylene (B3416737) with the related compound triallyl isocyanurate (TAIC) has shown that the specific structure of the crosslinker is crucial to the reaction process. nih.govrsc.orgresearchgate.net This suggests that the stereochemical purity of TGIC would similarly have a significant impact on crosslinking efficiency and the resultant material properties.

Topological Considerations in (R,S,S)-TGIC Polymer Networks

The topology of a polymer network, which describes the spatial arrangement and connectivity of its constituent chains and crosslinks, is a critical determinant of its macroscopic properties. wikipedia.orgrsc.orgnih.gov In networks formed with (R,S,S)-TGIC, the defined stereochemistry of the crosslinker introduces a level of order that can influence the network topology. This is in contrast to networks formed with a mixture of TGIC stereoisomers, where the randomness of the crosslinker's spatial configuration would lead to a more statistically random network structure.

The use of a stereochemically pure crosslinker like (R,S,S)-TGIC can lead to the formation of more regular network structures. uc.edumdpi.com This regularity can affect various physical properties, including mechanical strength, thermal stability, and swelling behavior. The study of polymer network topology often employs graph-theoretic concepts to analyze the connectivity and structure of the network. rsc.org These analytical methods can be used to correlate the specific topology of an (R,S,S)-TGIC network with its observed physical and mechanical characteristics. The influence of topology is significant even in glassy polymer networks, where it affects network stability, stress response, and failure mechanisms. rsc.org

Advanced Polymerization Techniques

Recent advancements in polymerization methods have provided new avenues for creating tailored polymer networks with specific properties. These techniques offer greater control over the polymerization process and the final material architecture.

Frontal Polymerization with Glycidyl Isocyanurate Monomers

Frontal polymerization is a rapid, energy-efficient curing method where a localized reaction zone propagates through a monomer mixture. radtech.orgnih.govnih.gov This technique is driven by the exothermic nature of the polymerization reaction, where the heat generated by the reaction initiates polymerization in the adjacent, unreacted monomer. radtech.orgnih.govnih.gov This self-sustaining process can be used to cure thermosetting resins, including those based on glycidyl isocyanurate monomers. radtech.orgnih.gov

The process can be initiated by a thermal or photo stimulus and results in the rapid formation of a fully cured polymer. nih.govnih.gov Frontal polymerization has been successfully applied to create a variety of materials, from rubbery elastomers to stiff thermosets, by adjusting the monomer composition and reaction conditions. illinois.edu The technique allows for the fabrication of materials with spatially varying properties by controlling the propagation of the polymerization front. nih.gov This method is particularly advantageous for curing thick components, as it is not limited by the depth of heat or light penetration. radtech.org

| Parameter | Description | Significance in (R,S,S)-TGIC Polymerization |

|---|---|---|

| Initiation | Thermal or photo-induced start of the polymerization front. nih.gov | The defined stereochemistry could lead to a more uniform initiation and propagation of the front. |

| Propagation Velocity | The speed at which the reaction front moves through the monomer. | Stereoregularity may influence reaction kinetics, potentially affecting the front velocity. |

| Front Temperature | The maximum temperature reached within the propagating reaction zone. | A more ordered reaction could result in a more consistent exotherm and front temperature. |

| Final Conversion | The extent of monomer conversion to polymer after the front has passed. | Efficient packing and reaction of the stereoisomer could lead to higher conversion rates. |

Integration into Thermosetting Resin Systems and Composites

Triglycidyl isocyanurate is widely used as a crosslinker in thermosetting resin systems, particularly in polyester powder coatings. architecturalpowdercoatingresins.comadvancedkimya.cominchem.org The reaction between the epoxy groups of TGIC and the carboxylic acid groups of a polyester resin creates a durable, crosslinked network. architecturalpowdercoatingresins.com This crosslinking imparts desirable properties such as chemical resistance, hardness, and heat resistance to the final coating. chemienterprisesllp.comadvancedkimya.com

The integration of (R,S,S)-TGIC into these systems could offer enhanced control over the final properties of the thermoset. The uniform structure of the crosslinker can lead to a more homogeneous network, potentially improving the performance of the resulting material. In composites, where a resin matrix surrounds a reinforcing filler, the use of (R,S,S)-TGIC could lead to improved interfacial adhesion between the matrix and the filler, further enhancing the mechanical properties of the composite. The choice of monomers and curing agents, such as TGIC, is critical in determining the final properties of these materials. architecturalpowdercoatingresins.com

| Resin System/Composite | Role of (R,S,S)-TGIC | Potential Benefits |

|---|---|---|

| Polyester Powder Coatings | Crosslinking agent reacting with carboxyl-terminated polyesters. architecturalpowdercoatingresins.com | Improved weatherability, chemical resistance, and mechanical durability due to a more uniform network. architecturalpowdercoatingresins.comadvancedkimya.com |

| Epoxy-based Adhesives | Curing agent to form a strong, crosslinked adhesive bond. chemienterprisesllp.com | Enhanced bond strength and thermal stability. |

| Fiber-Reinforced Composites | Matrix crosslinker to bind reinforcing fibers (e.g., glass, carbon). chemienterprisesllp.com | Improved stress transfer between fibers and matrix, leading to higher strength and stiffness. |

| Electrical Insulating Materials | Component in epoxy formulations for electrical insulation. chemienterprisesllp.comccpitcoatings.org.cn | Higher dielectric strength and thermal endurance due to a more defect-free network. |

Degradation Chemistry and Chemical Stability of Triglycidyl Isocyanurate

Hydrolytic Degradation Mechanisms of the Epoxy Moieties

The epoxide groups of Triglycidyl isocyanurate are susceptible to hydrolysis, a process that involves the cleavage of the epoxy ring by water. This can occur through both enzyme-mediated and abiotic pathways, leading to the formation of less reactive diol products.

In biological systems, the hydrolysis of TGIC is significantly accelerated by enzymes. In vitro studies have demonstrated rapid hydrolysis involving the enzyme epoxide hydrolase in liver preparations from mice and rats. nih.gov The metabolic process involves the sequential hydrolysis of the epoxy functions.

Blood plasma analysis in mice has shown that TGIC is metabolized into a series of hydrolyzed products, with no free TGIC detected 8 hours after treatment. aksci.com The primary metabolites identified are the diol diepoxide, the bis-diol epoxide, and the fully hydrolyzed tris-diol. aksci.com Microsomal epoxide hydrolase activity has also been observed in human liver preparations, indicating a similar metabolic pathway in humans. aksci.com

Table 1: Products of Enzyme-Mediated Hydrolysis of Triglycidyl Isocyanurate

| Metabolite Name | Description |

|---|---|

| Diol Diepoxide | One epoxy ring is hydrolyzed to a diol. |

| Bis-diol Epoxide | Two epoxy rings are hydrolyzed to diols. |

This table summarizes the successive products formed during the enzymatic hydrolysis of TGIC's epoxy groups.

Triglycidyl isocyanurate can also degrade through non-enzymatic, abiotic hydrolysis. Any residual TGIC not immobilized within a cross-linked polymer matrix is expected to be rapidly degraded through this process in the environment. chemquest.com The rate of this degradation is influenced by environmental factors such as pH. Aqueous solutions of TGIC are reported to be most stable at a pH of 6. aksci.com

The stability in aqueous solutions can be limited; one study noted that a solution of TGIC in water decomposed by 29% over a 72-hour period. aksci.com In marine environments, hydrolysis is expected to proceed more rapidly due to the presence of chloride ions, which facilitate the opening of the epoxy ring. nih.gov

Table 2: Abiotic Hydrolytic Stability of Triglycidyl Isocyanurate

| Medium | Conditions | Stability/Degradation Rate |

|---|---|---|

| Aqueous Solution | pH 6 | Most stable |

| Water | 72 hours | 29% decomposition |

This table presents data on the stability of TGIC in different solvent conditions, highlighting the role of water in its abiotic degradation.

Oxidative and Photolytic Degradation Pathways

Beyond hydrolysis, TGIC can be degraded by atmospheric and light-induced processes. These pathways are particularly relevant for the environmental fate of any TGIC released into the atmosphere and for the long-term durability of coatings exposed to sunlight.

In the atmosphere, vapor-phase TGIC is subject to degradation by photochemically-produced hydroxyl radicals (•OH), which are highly reactive oxidants. wonderpowdercoating.commdpi.com The estimated atmospheric half-life for this reaction is approximately 21 hours. wonderpowdercoating.com Furthermore, TGIC contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct degradation by sunlight (photolysis). wonderpowdercoating.com

In its primary application, TGIC is cross-linked with polyester (B1180765) resins to form durable powder coatings. pmarketresearch.com These coatings are specifically designed for weather resistance, offering excellent protection against UV radiation. toppowdercoating.com The dense network structure created by TGIC cross-linking resists moisture penetration and UV damage, which prevents common coating failures like chalking and color fade. wonderpowdercoating.comtoppowdercoating.com

Despite their high durability, long-term exposure to environmental stressors will eventually lead to degradation. The primary mechanism of weathering-induced damage is the breakdown of the polymer binder/resin caused by photochemical and photo-catalytic processes, often exacerbated by pigments like TiO2. fp-pigments.com This degradation of the polymer matrix, of which TGIC is an integral part, occurs over extended periods. For instance, even "superdurable" polyester coatings may show signs of degradation after five years of intense South Florida exposure. chemquest.com

Thermal Decomposition Processes and Products

Elevated temperatures can induce the decomposition of Triglycidyl isocyanurate. The substance may undergo hazardous autopolymerization if heated to over 120°C for more than 12 hours. inchem.orgnih.gov When subjected to fire conditions or sufficient heat, TGIC decomposes, releasing toxic and irritating fumes. inchem.orgaksci.com The combustion process generates a variety of decomposition products. inchem.org

Table 3: Thermal Decomposition Products of Triglycidyl Isocyanurate

| Product | Chemical Formula |

|---|---|

| Carbon Oxides | CO, CO₂ |

| Nitrogen Oxides | NOx |

| Cyanide | CN⁻ |

| Ethene Oxide | C₂H₄O |

This table lists the known hazardous substances generated during the thermal decomposition or combustion of TGIC.

Isomer-Specific Degradation Pathways and Mechanisms for (R,S,S)-TGIC

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound characterized by three chiral carbon atoms. This structure gives rise to four stereoisomers, which exist as two pairs of enantiomers (RRR/SSS and RRS/SSR). Commercial TGIC is typically a mix of two diastereomeric racemates: α-TGIC (a racemic mixture of RRS and SSR enantiomers) and β-TGIC (a racemic mixture of RRR and SSS enantiomers) industrialchemicals.gov.au. The specific isomer, (R,S,S)-Triglycidyl isocyanurate, is synonymous with the SSR enantiomer and is a constituent of the α-TGIC racemate.

While detailed research delineating the degradation pathways exclusively for the (R,S,S)-TGIC enantiomer is not extensively available in public literature, the degradation mechanisms can be inferred from studies on α-TGIC and commercial-grade TGIC. The primary degradation pathways are driven by the high reactivity of the three epoxy (oxirane) groups. These pathways include abiotic hydrolysis, enzymatic hydrolysis, and thermal degradation.

Abiotic Hydrolysis

The principal abiotic degradation pathway for TGIC isomers is the hydrolysis of the epoxy rings. This reaction can proceed without enzymatic catalysis and is influenced by environmental conditions such as pH. Non-enzymatic hydrolysis of the epoxy functions is known to occur, particularly under acidic conditions nih.gov. In aqueous solutions, TGIC demonstrates notable instability; one study observed that a solution of TGIC in water decomposed by 29% over a 72-hour period. The stability is pH-dependent, with the highest stability observed at a pH of 6 nih.gov.

The hydrolysis reaction involves the nucleophilic attack of a water molecule on one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a vicinal diol (a 1,2-diol). Since (R,S,S)-TGIC possesses three epoxy groups, this hydrolysis can occur sequentially. The process is expected to proceed through the formation of a diol-diepoxide, followed by a bis-diol-epoxide, and culminating in the fully hydrolyzed tris-diol derivative nih.govwho.int.

Table 1: Stability of TGIC in Different Solvents

| Solvent | Conditions | Decomposition Rate |

|---|---|---|

| Water | 72 hours | 29% |

| Acetonitrile (B52724) | 72 hours | < 1% |

Enzymatic Hydrolysis

Metabolic processes in biological systems significantly accelerate the degradation of TGIC. The metabolism is primarily mediated by the enzyme epoxide hydrolase, which catalyzes the hydrolysis of the epoxy rings to form diols who.int. In vitro studies have demonstrated rapid hydrolysis in the presence of liver microsomal preparations from mice and rats, confirming the role of this enzymatic pathway who.int.

Epoxide hydrolases can exhibit both regio- and enantioselectivity, meaning they can preferentially attack a specific carbon atom on the epoxide ring and may act at different rates on different stereoisomers of a substrate. While specific studies on the stereoselectivity of epoxide hydrolase towards (R,S,S)-TGIC are not available, the general principles of enzymatic catalysis suggest that the rate of hydrolysis could differ between the (R,S,S), (S,R,R), (R,R,R), and (S,S,S) isomers. This potential for stereoselective metabolism could lead to different pharmacokinetic and degradation profiles for each specific isomer in vivo.

The enzymatic hydrolysis follows the same sequential ring-opening as abiotic hydrolysis, ultimately yielding the tris-diol metabolite nih.govwho.int.

Thermal Degradation and Stability

(R,S,S)-TGIC, as a component of α-TGIC, is a crystalline solid under standard conditions and possesses considerable thermal stability. However, at elevated temperatures, it is susceptible to degradation and polymerization. When heated in its molten state to over 120°C for extended periods (more than 12 hours), TGIC can undergo hazardous autopolymerization nih.gov.

Under conditions of combustion, decomposition leads to the formation of hazardous products, including carbon oxides (carbon monoxide and carbon dioxide) and nitrogen oxides (NOx) nih.govwho.int. The high reactivity of the molten compound is also demonstrated by its rapid reaction with various functional groups such as primary and secondary amines, carboxylic acids, thiols, and phenols who.int. The stability of solid TGIC is also finite; a study showed that after 30 days of heating at 60°C in the dark, the purity of a bulk sample decreased from over 99% to 93% nih.gov. Another study highlighted the long-term instability where a test preparation from 1988 was found to contain no TGIC, and a powder from the same year retained only 30% of the active compound nih.gov.

Table 2: Degradation Products of Triglycidyl Isocyanurate

| Degradation Pathway | Intermediate/Final Products |

|---|---|

| Hydrolysis (Abiotic & Enzymatic) | Diol-diepoxide, Bis-diol-epoxide, Tris-diol |

Advanced Analytical and Characterization Methodologies for R,s,s Triglycidyl Isocyanurate

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure and functional groups of (R,S,S)-Triglycidyl Isocyanurate.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of (R,S,S)-Triglycidyl Isocyanurate. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous verification of the triglycidyl isocyanurate framework. The non-invasive nature of NMR also makes it highly suitable for monitoring chemical reactions in real-time, providing insights into reaction kinetics and product formation. nih.govchemrxiv.orgnih.gov

By acquiring a series of ¹H NMR spectra at regular intervals, the progress of reactions involving (R,S,S)-Triglycidyl Isocyanurate can be quantitatively analyzed. nih.govjhu.edu This is particularly useful for studying its curing reactions or its synthesis. Despite challenges such as changes in sample inhomogeneity during a reaction that can distort spectral lineshapes, novel analytical approaches can effectively quantify the components in a reaction mixture. nih.govchemrxiv.org

Table 1: Representative NMR Data for Triglycidyl Isocyanurate This table is illustrative and may not represent the specific (R,S,S) isomer. Actual chemical shifts can vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 2.6 - 2.9 | Methylene protons of the oxirane ring |

| ¹H | 3.1 - 3.4 | Methine proton of the oxirane ring |

| ¹H | 3.8 - 4.5 | Methylene protons adjacent to the isocyanurate ring |

| ¹³C | 44 - 46 | Methylene carbons of the oxirane ring |

| ¹³C | 49 - 51 | Methine carbon of the oxirane ring |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Curing Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in (R,S,S)-Triglycidyl Isocyanurate and for monitoring the progress of its curing reactions. The FTIR spectrum of triglycidyl isocyanurate displays distinct absorption bands corresponding to the isocyanurate ring and the epoxy groups. researchgate.net

During the curing process, the epoxy groups react, leading to a decrease in the intensity of their characteristic absorption bands. By monitoring these changes over time, FTIR can provide valuable information about the curing kinetics and the extent of the reaction. For instance, the disappearance of the epoxy band and the appearance of new bands, such as hydroxyl groups, can be tracked to understand the cross-linking mechanism.

Table 2: Key FTIR Absorption Bands for Triglycidyl Isocyanurate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~1700 | Isocyanurate ring | C=O stretching researchgate.net |

| ~1460 | Isocyanurate ring | Ring vibration |

| ~915 | Epoxy ring | Asymmetric ring stretching |

Chromatographic Techniques for Purity Assessment and Reaction Product Analysis

Chromatographic methods are essential for determining the purity of (R,S,S)-Triglycidyl Isocyanurate and for analyzing the products of its reactions.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of triglycidyl isocyanurate. nih.govresearchgate.net Reversed-phase HPLC, often with a C18 column, is a common approach for its determination. nih.govresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. nih.govresearchgate.net Detection is often performed using a diode-array detector (DAD), with a wavelength of around 205 nm being suitable for quantification. researchgate.net This method allows for the assessment of purity and the quantification of triglycidyl isocyanurate in various matrices. nih.govselleckchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds. nih.govoup.comresearchgate.net While triglycidyl isocyanurate itself may have limited volatility, GC-MS is invaluable for identifying any volatile byproducts or degradation products that may be present or formed during its use or synthesis. nih.govoup.comresearchgate.net The technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. oup.com In selected ion monitoring (SIM) mode, GC-MS can achieve very low limits of detection. oup.com For TGIC analysis, ions such as m/z 297 [M]⁺ and 255 [M - C₂H₂O]⁺ can be monitored. oup.com

Separation of Diastereomers and Enantiomers

Triglycidyl isocyanurate exists as a mixture of stereoisomers. The separation of these isomers, particularly the enantiomers and diastereomers, is a significant analytical challenge but crucial for understanding their individual properties. minia.edu.eglibretexts.org Since enantiomers possess identical physical properties in an achiral environment, their separation requires the use of a chiral selector. minia.edu.eglibretexts.org

Several strategies can be employed for the resolution of these stereoisomers:

Formation of Diastereomeric Derivatives: The racemic mixture can be reacted with a chiral resolving agent to form diastereomers. minia.edu.eglibretexts.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or crystallization. minia.edu.egucl.ac.ukresearchgate.net The original enantiomers can then be regenerated from the separated diastereomers. libretexts.org

Chiral Chromatography: This is a direct method for separating enantiomers using a chiral stationary phase (CSP) in either HPLC or GC. nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based chiral stationary phases are commonly used for this purpose. nih.gov The separation of positional isomers of related compounds has also been achieved using reversed-phase HPLC after derivatization. nih.gov

The successful separation of the (R,S,S) diastereomer from other stereoisomers is critical for obtaining a pure compound for specific applications and for detailed toxicological and efficacy studies.

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For (R,S,S)-TGIC, these methods are indispensable for understanding its curing behavior and thermal stability, which are crucial for its application in high-performance coatings and materials.

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Phase Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of polymers. By measuring the difference in the amount of heat required to increase the temperature of a sample and a reference, DSC can provide detailed information about the curing process and phase behavior of (R,S,S)-TGIC.

The curing of TGIC-based systems, often with carboxyl-functional polyesters, is an exothermic process that can be monitored by DSC. researchgate.net The resulting thermograms typically show one or more exothermic peaks, with a single peak suggesting a well-distributed curing system. researchgate.net The key parameters obtained from a dynamic DSC scan include the initial reaction temperature (Tᵢ), the peak exothermic temperature (Tₚ), and the final reaction temperature (Tբ). researchgate.net These characteristic temperatures tend to increase with higher heating rates. researchgate.net

The study of curing kinetics aims to determine the "kinetic triple factors": activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α). mdpi.com Several phenomenological models, such as those developed by Kissinger and Ozawa, are employed to calculate these kinetic parameters from DSC data obtained at different heating rates. mdpi.comcore.ac.uk The activation energy, a critical parameter, represents the energy barrier that must be overcome for the curing reaction to proceed. Isoconversional methods, like the Flynn-Wall-Ozawa and Friedman methods, can reveal changes in activation energy as the curing reaction progresses, indicating complex reaction mechanisms. mdpi.com For some systems, the curing reaction can be divided into stages, with changes in the reaction order observed at certain conversion levels (α). mdpi.com

The phase behavior of TGIC systems can also be investigated using DSC. The glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state, is a key property. researchgate.netresearchgate.net DSC can be used to determine the Tg of both the uncured and cured material. nist.gov In some cases, melting and crystallization peaks can be observed, providing insights into the crystalline nature of the material. researchgate.netmdpi.com For instance, some polyisocyanurates exhibit a sharp melting peak in the first heating cycle, which may disappear in subsequent cycles, indicating changes in the polymer's morphology upon heating. researchgate.net

Interactive Table: Representative DSC Data for Isocyanate-Based Systems

| Parameter | Value Range | Significance |

| Initial Reaction Temp (Tᵢ) | Varies with system | Onset of curing reaction |

| Peak Exothermic Temp (Tₚ) | Varies with system | Maximum rate of curing |

| Final Reaction Temp (Tբ) | Varies with system | Completion of curing |

| Activation Energy (Ea) | Varies with system | Energy barrier for curing |

| Glass Transition Temp (Tg) | 45.1°C - 64.1°C (for related systems) researchgate.net | Material stiffness and state |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental method for assessing the thermal stability of materials like (R,S,S)-TGIC.

TGA thermograms provide a quantitative measure of mass loss due to decomposition, allowing for the determination of the onset temperature of degradation and the temperature at which the maximum rate of degradation occurs. For isocyanate-based materials, TGA studies have shown that thermal stability can be influenced by the chemical structure and the presence of other components in a formulation. researchgate.net For example, the thermal stability of polyurethane elastomers is affected by the diisocyanate structure. mdpi.com

In some cases, TGA reveals a multi-step degradation process, with different stages corresponding to the decomposition of specific moieties within the polymer structure. researchgate.net The residual weight at the end of the TGA scan indicates the amount of char or non-volatile residue remaining, which can be an indicator of flame retardancy. researchgate.net Studies comparing different isocyanate systems have shown variations in residual weights, suggesting differences in their thermal degradation pathways. researchgate.net

Interactive Table: TGA Data for Isocyanate Systems

| System | Temperature Range (°C) | Key Observations | Reference |

| Isocyanate-Water | 25 - 500 | Higher residual weight (61-71%) compared to isocyanate-wood. researchgate.net | researchgate.net |

| Isocyanate-Wood | 25 - 500 | Lower residual weight (54-62%) and more degradation peaks. researchgate.net | researchgate.net |

| TGIC/CPE Systems | N/A | Multi-step thermal degradation process observed. researchgate.net | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Isomers

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, a diffraction pattern is generated that is unique to the crystalline arrangement of the atoms.

For semi-crystalline polymers, XRD can provide information on the degree of crystallinity, the size and orientation of the crystalline domains, and the identification of different polymorphic forms.

Chiral Analytical Methods for (R,S,S)-TGIC

The analysis and separation of enantiomers and diastereomers are crucial for understanding the properties and behavior of chiral compounds like TGIC. Chiral analytical methods are specifically designed to differentiate between stereoisomers.

Chiral Chromatography and Spectroscopic Approaches

Chiral chromatography is a powerful technique for the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach. sielc.com The principle behind this technique is the differential interaction between the enantiomers or diastereomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. aocs.org For the analysis of TGIC, reverse-phase HPLC methods have been developed. sielc.com UPLC (Ultra-Performance Liquid Chromatography), a higher-resolution version of HPLC, has also been successfully employed for the analysis of TGIC, offering faster analysis times. nih.govirsst.qc.ca

Another approach involves the derivatization of the chiral molecule with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase. aocs.org

Chiral spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and "superchiral" spectroscopy, offer insights into the three-dimensional structure of chiral molecules. unige.chnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light and is sensitive to the conformation of chiral molecules. unige.ch Superchiral spectroscopy utilizes the enhanced sensitivity of superchiral evanescent fields to probe the structure of chiral molecules at a very high sensitivity. nih.gov While not specifically documented for (R,S,S)-TGIC, these advanced spectroscopic techniques hold the potential for detailed structural characterization of its chiral nature.

Interactive Table: Chromatographic Methods for TGIC Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection |

| HPLC | Newcrom R1 (Reverse Phase) sielc.com | Acetonitrile, Water, Phosphoric Acid sielc.com | Mass Spectrometry (MS) compatible sielc.com |

| UPLC | Not specified | Acetonitrile/Acetone/Water mixture nih.govirsst.qc.ca | Tandem Mass Spectrometry (MS/MS) nih.govirsst.qc.ca |

Optical Rotation Measurements

Optical rotation is the rotation of the plane of polarization of linearly polarized light as it passes through a chiral substance. digicollections.netlibretexts.orguspbpep.commasterorganicchemistry.com This property is a fundamental characteristic of chiral molecules and is measured using a polarimeter. digicollections.netuspbpep.com The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. uspbpep.com

The specific rotation, [α], is a standardized measure of optical rotation and is a physical constant for a given chiral compound under specific conditions (temperature, wavelength of light, solvent, and concentration). libretexts.org It is calculated from the observed rotation (α_obs), the path length of the sample tube (l), and the concentration of the sample (c). libretexts.org

For the stereoisomers of TGIC, each enantiomer will rotate plane-polarized light to an equal but opposite extent. For example, the (S,S,S)-Triglycidyl Isocyanurate has a reported specific rotation of -20.0 to -24.0 degrees (c=0.4, H₂O). tcichemicals.comtcichemicals.com The corresponding (R,R,R) enantiomer would be expected to have a positive specific rotation of a similar magnitude. libretexts.orgtcichemicals.com The (R,S,S) isomer, being a diastereomer of the (R,R,R) and (S,S,S) enantiomers, would have its own unique specific rotation value, which would not necessarily be related in magnitude or sign to the enantiomeric pair. This makes optical rotation a valuable tool for the identification and characterization of the (R,S,S)-TGIC isomer.

Interactive Table: Reported Optical Rotation Data for TGIC Isomers

| Isomer | Specific Rotation [α] (degrees) | Conditions | Reference |

| (S,S,S)-Triglycidyl Isocyanurate | -20.0 to -24.0 | c=0.4, H₂O, 20°C, D-line | tcichemicals.comtcichemicals.com |

| (R,R,R)-Triglycidyl Isocyanurate | Expected positive value | N/A | libretexts.orgtcichemicals.com |

| (R,S,S)-Triglycidyl Isocyanurate | Unique, specific value | N/A | N/A |

Computational Chemistry and Theoretical Modeling of R,s,s Triglycidyl Isocyanurate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.org For (R,S,S)-Triglycidyl isocyanurate, such calculations would provide precise data on bond lengths, bond angles, and torsional angles, defining its three-dimensional geometry. Furthermore, these methods can elucidate electronic properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These electronic parameters are crucial in predicting the molecule's reactivity. At present, specific published data from quantum chemical calculations for the (R,S,S)-TGIC isomer is not available.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method to study the reactivity of chemical compounds and to map out potential reaction pathways. nih.gov For (R,S,S)-TGIC, DFT studies could identify the most electrophilic and nucleophilic sites, predict the activation energies for reactions with co-reactants like carboxylic acids, and detail the transition state structures. This would offer a molecular-level understanding of how this specific isomer participates in polymerization. While DFT has been used to study the degradation mechanisms of other complex organic molecules, nih.gov specific studies on the reactivity and reaction pathways of (R,S,S)-TGIC have not been identified in the reviewed literature.

Conformer Analysis and Stereoisomer Stability

Furthermore, a comparative computational study of the different stereoisomers of TGIC (e.g., (R,S,S), (S,S,S), (R,R,R), and the meso-compounds) would be invaluable for determining their relative stabilities. This information is critical as the stability of each isomer can affect the formulation and performance of TGIC-based products. Currently, there is a lack of published research presenting a detailed conformer analysis or a systematic comparison of the stereoisomer stability for (R,S,S)-TGIC.

Molecular Dynamics Simulations of Polymerization and Network Formation

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. youtube.com In the context of (R,S,S)-TGIC, MD simulations could model the curing process, showing how individual molecules react and link together to form a complex, crosslinked polymer network. nih.govnih.gov These simulations can provide insights into the network topology, the density of crosslinks, and the resulting mechanical and thermal properties of the final material. pitt.edu While MD simulations are widely used in polymer science, mdpi.com specific simulations detailing the polymerization and network formation originating from the (R,S,S)-TGIC isomer are not described in the available scientific literature.

Prediction of Isomer-Specific Reactivity and Selectivity

The specific spatial arrangement of the three glycidyl (B131873) groups in the (R,S,S)-Triglycidyl isocyanurate isomer is expected to influence its reactivity and selectivity in polymerization reactions. Computational methods can be employed to predict these isomer-specific behaviors. For instance, calculations could determine if all three epoxy groups have the same reactivity or if steric hindrance, created by the specific stereochemistry, leads to a preferential reaction at one or two of the sites. Understanding this selectivity is crucial for controlling the structure and properties of the resulting polymer network. However, there is no specific research available that provides computational predictions on the isomer-specific reactivity and selectivity of (R,S,S)-TGIC.

Computational Studies on Degradation Pathways and Mechanisms

The long-term stability and environmental fate of polymers derived from (R,S,S)-Triglycidyl isocyanurate are important considerations. Computational studies can be used to investigate the potential degradation pathways of the crosslinked polymer, such as hydrolysis of the ester linkages formed during curing or thermal decomposition. nih.gov These simulations can identify the weakest points in the polymer network and the likely degradation products. mdpi.comresearchgate.netmpg.de Such information is vital for assessing the durability of the material and its environmental impact. At present, computational studies focusing on the degradation of polymers specifically derived from (R,S,S)-TGIC are not found in the public literature.

Emerging Research Areas and Future Perspectives for R,s,s Triglycidyl Isocyanurate

Development of Novel Materials with Precise Stereochemical Control

The synthesis of specific stereoisomers of triglycidyl isocyanurate, such as the (R,R,R) and (S,S,S) forms, has been documented, highlighting the feasibility of isolating and utilizing stereochemically pure compounds. nih.gov This capability is a critical step toward the development of novel materials where the three-dimensional network structure is precisely controlled. By using a single, defined isomer like (R,S,S)-TGIC, researchers can create polymers with a more uniform and predictable cross-linked structure.

Future research is expected to focus on leveraging this stereochemical purity to design advanced materials. For instance, in the field of high-performance composites and adhesives, a regular network structure can lead to enhanced mechanical properties, such as improved strength, toughness, and thermal stability. The controlled orientation of the glycidyl (B131873) groups in (R,S,S)-TGIC can result in more efficient and complete cross-linking reactions, minimizing defects within the polymer matrix. This level of precision opens up possibilities for applications in demanding sectors like aerospace, electronics, and medical devices, where material reliability is paramount.

Elucidating Structure-Property Relationships Based on Isomeric Purity

By comparing the properties of polymers cured with pure (R,S,S)-TGIC against those cured with other pure isomers or the standard isomeric mixture, researchers can gain fundamental insights. These studies can elucidate how the specific spatial arrangement of the epoxy rings influences reaction kinetics, cross-link density, and the final network architecture. This knowledge is invaluable for predicting material behavior and for the rational design of new polymers with desired characteristics, such as specific mechanical strengths, thermal expansion coefficients, or chemical resistance.

Table 1: Comparison of Properties Based on Isomeric Purity of TGIC

| Property | Standard TGIC (Isomeric Mixture) | (R,S,S)-TGIC (Hypothetical Pure Isomer) | Rationale for Difference |

| Network Uniformity | Less uniform, more heterogeneous | Highly uniform and ordered | A single isomer leads to a more regular and repeating network structure. |

| Mechanical Strength | Variable, dependent on batch | Potentially higher and more consistent | A uniform network minimizes stress concentration points and defects. |

| Thermal Stability | Good | Potentially enhanced | A more complete and ordered cross-linking can increase the energy required for thermal degradation. |

| Predictability of Properties | Lower | Higher | A defined molecular structure allows for more accurate modeling and prediction of final properties. |

Green Chemistry Approaches in TGIC Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netyoutube.com Research into the synthesis of TGIC is increasingly incorporating these principles. One promising approach involves the use of hydrogen peroxide as an oxidizing agent for triallyl isocyanurate (TAIC) in an acidic carbonate buffer system. google.com This method is considered greener and safer than traditional processes, offering high purity and yields. google.com

Future green chemistry initiatives for (R,S,S)-TGIC will likely focus on several key areas:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids in both synthesis and application processes. youtube.com

Catalyst Development: Designing highly efficient and selective catalysts for the epoxidation of the precursor, which can be easily recovered and reused.

Energy Efficiency: Optimizing reaction conditions to lower energy consumption during synthesis and curing.

Bio-based Feedstocks: Exploring the potential for deriving the isocyanurate or glycidyl precursors from renewable biological sources.

Adopting these green chemistry approaches will not only reduce the environmental footprint of (R,S,S)-TGIC production but also enhance the safety and economic viability of its applications.

Table 2: Green Chemistry Aspects of a Novel TGIC Synthesis Method

| Feature | Traditional Synthesis | Green Synthesis Method google.com | Environmental/Safety Benefit |

| Oxidizing Agent | Peroxy acids | 30% Hydrogen Peroxide | Water is the only byproduct, avoiding organic acid waste. |

| Solvent System | Often chlorinated solvents | Alcohol, nitrile, and acidic carbonate buffer | Reduces use of hazardous and environmentally persistent solvents. |

| Byproducts | Stoichiometric amounts of acid waste | Primarily water | Minimizes waste treatment and disposal costs. |

| Yield | Reported around 70% | Greater than 80.0% | Higher efficiency reduces raw material consumption per unit of product. |

Advanced Characterization of TGIC-Based Network Heterogeneity